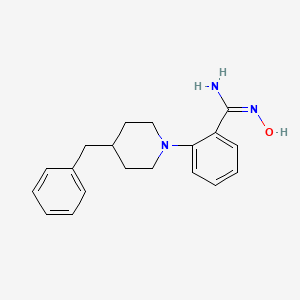

![molecular formula C12H16BrNO4S2 B2555843 2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396877-39-6](/img/structure/B2555843.png)

2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

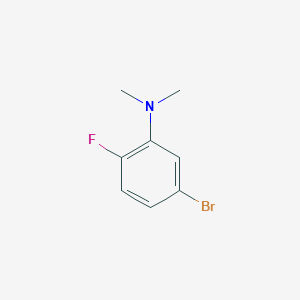

The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene rings are aromatic and are often used in the synthesis of various organic compounds due to their stability and unique reactivity .

Molecular Structure Analysis

The compound seems to have a complex structure with a spiro configuration, which is a type of chemical compound where two rings share a single atom . The compound also appears to contain sulfonyl and ether groups, which could influence its reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom on the thiophene ring, which could participate in various substitution reactions . The sulfonyl group could also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity . The aromatic thiophene ring could contribute to its stability .Applications De Recherche Scientifique

α-Bromo Spiroketals: Stereochemistry and Elimination Reactions

Research on α-bromo spiroketals, including stereochemistry and elimination reactions, highlights the synthetic utility of brominated spiroketals. These compounds have been characterized and their relative stereochemistries established, demonstrating potential applications in the synthesis of α-bromine-containing spiroketal metabolites like obtusin and neoobtusin, which are components of certain insect secretions (Lawson et al., 1993).

Crystal Structure and Biological Activity of Spiro Compounds

The synthesis and characterization of spiro compounds, including their crystal structure and biological activity, underscore the relevance of spiro structures in medicinal chemistry. Such studies contribute to understanding the structural basis of biological activity, offering a pathway to novel drug discovery and development (Yuan et al., 2017).

Consecutive Reactions with Sulfoximines: Synthesis of Substituted Spiroketals

Research into the synthesis of substituted spiroketals via consecutive reactions with sulfoximines demonstrates the synthetic versatility of spiro compounds. This methodology enables the direct synthesis of compounds like chalcogran, indicating the potential for producing bioactive molecules and pheromones (Sridharan et al., 2011).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-substituted Compounds

The synthesis of sulfur-substituted compounds, including their chemiluminescence properties, highlights the potential for creating novel materials with unique optical properties. Such compounds can find applications in sensors, imaging, and as probes in biological systems (Watanabe et al., 2010).

Protein Sulfenation as a Redox Sensor

The study of protein sulfenation as a redox sensor emphasizes the importance of sulfur-containing compounds in understanding cellular processes. By tagging proteins with biotinylated derivatives of dimedone, researchers can study changes in protein sulfenation in response to oxidative stress, highlighting the role of sulfur in cellular signaling and stress response (Charles et al., 2007).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as thiophene-based conjugated polymers, have been known to exhibit exceptional optical and conductive properties .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of functionalized regioregular polythiophenes .

Biochemical Pathways

Related compounds have been known to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Result of Action

Similar compounds have been used in the synthesis of functionalized regioregular polythiophenes, which exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Action Environment

It’s worth noting that similar compounds have been used in the synthesis of functionalized regioregular polythiophenes, which exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Propriétés

IUPAC Name |

2-(5-bromothiophen-2-yl)sulfonyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO4S2/c1-11(2)17-7-12(8-18-11)5-14(6-12)20(15,16)10-4-3-9(13)19-10/h3-4H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUQCIKFHXPOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)S(=O)(=O)C3=CC=C(S3)Br)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

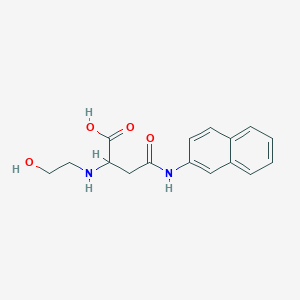

![(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride](/img/structure/B2555764.png)

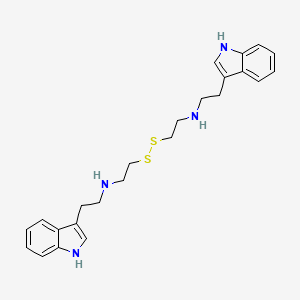

![5-(3,4-Dimethoxyphenyl)-3-[(2,5-dimethylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2555765.png)

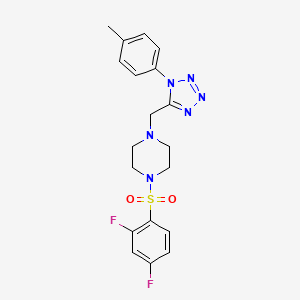

![Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate](/img/structure/B2555773.png)

![3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2555777.png)

![2-oxo-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2555778.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2555783.png)